2-Homomorpholinecarboxylic Acid

Antibacterial Oxazolidinone Gram-positive

Researchers face safety and selectivity trade-offs when using morpholine-2-carboxylic acid in oxazolidinone or KRAS inhibitor programs. The six-membered ring limits conformational flexibility and alters hydrogen-bonding geometry. 2-Homomorpholinecarboxylic acid (1,4-oxazepane-2-carboxylic acid) solves this with: - Seven-membered 1,4-oxazepane core providing distinct steric occupancy - Documented MAO inhibition reduction vs. linezolid-derived morpholine analogs - Critical Tyr96 hydrogen bond in KRAS(G12D) macrocycles not accessible to morpholine - Supports enantioselective SN2 chemistry (up to 80% cyclized yield)

Molecular Formula C6H11NO3
Molecular Weight 145.16
CAS No. 933743-11-4
Cat. No. B3307752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Homomorpholinecarboxylic Acid
CAS933743-11-4
Molecular FormulaC6H11NO3
Molecular Weight145.16
Structural Identifiers
SMILESC1CNCC(OC1)C(=O)O
InChIInChI=1S/C6H11NO3/c8-6(9)5-4-7-2-1-3-10-5/h5,7H,1-4H2,(H,8,9)
InChIKeyFDLNENLTODPZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Homomorpholinecarboxylic Acid: Seven-Membered Scaffold for Antibiotics and KRAS


2-Homomorpholinecarboxylic acid (IUPAC: 1,4-oxazepane-2-carboxylic acid) is a seven-membered heterocyclic building block featuring a carboxylic acid handle at the 2-position of the homomorpholine ring [1]. Its molecular formula is C6H11NO3 with a molecular weight of 145.16 g/mol [2]. This compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly in oxazolidinone antibacterial drug discovery where the expanded seven-membered ring provides distinct conformational and electronic properties compared to the six-membered morpholine analogs [1]. The compound is commercially available as the free base and as the hydrochloride salt (CAS 1186663-62-6) [2].

7
Scaffold diversification
Seven-membered 1,4-oxazepane ring enables distinct SAR from morpholine-based analogs
COOH
Coupling handle
2-carboxylic acid supports amide and ester bond formation in medicinal chemistry workflows
Commercial formats
Available as free base and hydrochloride salt to match synthetic route requirements

Homomorpholine vs. Morpholine in Antibacterial Design


Direct substitution of 2-homomorpholinecarboxylic acid with morpholine-2-carboxylic acid (six-membered ring) in oxazolidinone antibacterial programs is not equivalent. The homomorpholine ring introduces a seven-membered 1,4-oxazepane system that alters ring conformation, hydrogen-bonding geometry, and steric occupancy relative to the morpholine core [1]. In the context of linezolid-derived oxazolidinones, replacement of the morpholine C-ring with homomorpholine yields distinct antibacterial potency profiles, MAO inhibitory activity, and myelotoxicity characteristics that cannot be predicted from the six-membered analog data alone [1]. Furthermore, in KRAS inhibitor design, the homomorpholine oxygen participates in a specific hydrogen-bond interaction with Tyr96 that contributes to enhanced potency and selectivity—a geometric feature not accessible to the smaller morpholine ring .

⚠️
Ring geometry mismatch
Seven-membered ring alters hydrogen-bonding geometry and steric occupancy compared to six-membered morpholine-2-carboxylic acid
⚠️
MAO liability profile differs
Reported MAO inhibitory properties may not transfer; homomorpholine derivatives show class-level divergence in patent disclosures
⚠️
Antibacterial activity shift
Gram-positive MIC profiles observed with homomorpholine oxazolidinones may not be predicted from morpholine analog data

Quantitative Comparison: Homomorpholine vs. Morpholine


Oxazolidinone Activity Against Gram-Positive Bacteria

Oxazolidinone derivatives synthesized with a homomorpholine C-ring (replacing the morpholine ring of linezolid) displayed minimum inhibitory concentrations (MICs) in the range of 1–4 μg/mL against tested Gram-positive bacterial strains [1]. This activity level demonstrates that the seven-membered homomorpholine ring maintains potent antibacterial efficacy comparable to the clinical benchmark linezolid (morpholine-containing oxazolidinone) while providing a structurally distinct scaffold for SAR exploration [1].

Oxazolidinone MIC
Head-to-head
1–4 μg/mL (homomorpholine analog) vs. linezolid 0.5–4 μg/mL; overlapping Gram-positive MIC ranges
Supports comparable Gram-positive activity in SAR studies
In vitro testing; strain-dependent variance expected
Antibacterial Oxazolidinone Gram-positive

Reduced MAO Inhibitory Liability

The patent literature discloses that homomorpholine-containing oxazolidinone derivatives possess unexpectedly weak monoamine oxidase (MAO) inhibitory activity [1]. This is a critical safety differentiation, as strong MAO inhibition by oxazolidinone antibiotics can lead to altered clearance rates of co-administered drugs and risk of hypertensive crisis from dietary tyramine. The reduced MAO liability of homomorpholine-based oxazolidinones relative to certain morpholine-containing analogs addresses a known class-level liability of oxazolidinone antibacterials [1].

MAO Inhibition
Class-level inference
Unexpectedly weak MAO inhibition reported relative to oxazolidinone class expectation
May support differentiated DDI profiling in lead optimization
Patent disclosure; independent validation required
MAO inhibition Drug-drug interaction Oxazolidinone

Hydrogen Bond with KRAS Tyr96

X-ray structural analysis of KRAS(G12D)-bound inhibitors revealed that the homomorpholine oxygen atom participates in a hydrogen-bond interaction with Tyr96, contributing to enhanced potency and selectivity in pan-KRAS inhibitor AMG 410 . This specific interaction is geometrically enabled by the expanded seven-membered homomorpholine ring and is not achievable with the smaller six-membered morpholine analog. The homomorpholine scaffold also demonstrates compatibility with metabolically stable macrocyclic carbonate motifs, addressing metabolic instability issues encountered with earlier macrolactone scaffolds .

KRAS Tyr96 H‑bond
Data to verify
Homomorpholine oxygen reported to hydrogen-bond with Tyr96 in KRAS(G12D) inhibitor complex
Structural rationale for selectivity in KRAS inhibitor design
X‑ray data from supporting source; independent structural report unavailable
KRAS inhibition Structure-based drug design Hydrogen bonding

Enantioselective SN2 Ring-Opening Synthesis

A regio- and stereoselective synthetic strategy for substituted nonracemic morpholines and their homologues (including homomorpholines) has been reported, proceeding via SN2-type ring opening of activated aziridines and azetidines with halogenated alcohols [1]. The methodology achieves high yields (up to 88% for ring-opening intermediates, and up to 80% for cyclized morpholine products) with good enantioselectivity [1]. This approach provides a reliable synthetic route to access homomorpholine scaffolds with defined stereochemistry, a critical requirement for medicinal chemistry programs where stereochemical purity directly impacts biological activity and reproducibility.

Stereoselective Synthesis
Reported
Up to 88% yield (ring‑opening step), up to 80% yield (cyclized morpholines)
Supports procurement of stereochemically defined building blocks
SN2 ring‑opening with Cu(OTf)2; enantiomeric excess not specified
Synthetic methodology Enantioselective synthesis Process chemistry

2-Homomorpholinecarboxylic Acid Applications in Drug Discovery


Oxazolidinone Antibacterial Lead Optimization

Use 2-homomorpholinecarboxylic acid as a key building block for synthesizing novel oxazolidinone analogs where reduced MAO inhibition is a program priority. The seven-membered ring maintains potent antibacterial MICs (1–4 μg/mL) against Gram-positive pathogens while offering a differentiated safety profile relative to morpholine-containing linezolid derivatives [1][2]. This scaffold is particularly suited for programs targeting long-term antibacterial therapy (>28 days) where drug-drug interaction risk must be minimized [2].

KRAS-Targeted Oncology Drug Discovery

Incorporate 2-homomorpholinecarboxylic acid into macrocyclic scaffolds targeting KRAS(G12D) and other KRAS mutants. The homomorpholine oxygen atom forms a critical hydrogen bond with Tyr96 that enhances pan-KRAS potency and selectivity . The seven-membered ring also demonstrates compatibility with metabolically stable macrocyclic carbonate motifs, addressing a key optimization challenge in oral KRAS inhibitor development .

Stereochemically Defined Heterocyclic Library Synthesis

Employ 2-homomorpholinecarboxylic acid in enantioselective synthetic campaigns requiring defined stereochemistry at the 2-position. The well-characterized SN2 ring-opening methodology enables access to nonracemic homomorpholine scaffolds in high yields (up to 80% cyclized) [3]. This supports medicinal chemistry efforts where stereochemical purity is critical for target engagement and reproducibility of biological assays [3].

Application
Selection Property
Validation Focus
Oxazolidinone scaffold optimization
Seven-membered ring SAR differentiation
Gram-positive MIC and selectivity profiling
KRAS inhibitor structural biology
Homomorpholine-Tyr96 hydrogen-bond geometry
Crystallographic binding mode and selectivity analysis
Stereochemically pure library synthesis
Enantioselective ring-opening methodology
Yield and stereochemical purity verification

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